1-Butoxy-4-methoxybenzene

Description

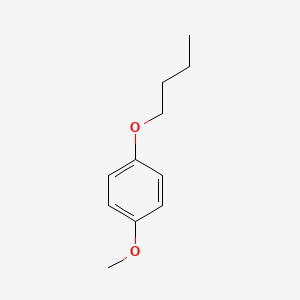

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDWIFOIHJVJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174819 | |

| Record name | Benzene, 1-butoxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20743-95-7 | |

| Record name | Benzene, 1-butoxy-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020743957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butoxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1 Butoxy 4 Methoxybenzene

Alkylation and Etherification Reactions

Alkylation and etherification are fundamental processes in organic chemistry for the formation of carbon-oxygen bonds, leading to the synthesis of ethers. In the context of 1-Butoxy-4-methoxybenzene, these reactions typically involve the O-alkylation of a phenol (B47542) derivative.

Reaction of 4-Methoxyphenol (B1676288) with n-Butyl Bromide

A common and direct method for preparing this compound is through the reaction of 4-Methoxyphenol with n-Butyl Bromide. kpi.ua This reaction is a classic example of the Williamson ether synthesis. wikipedia.org In this process, the hydroxyl group of 4-Methoxyphenol is deprotonated by a base to form the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then attacks the electrophilic carbon of n-butyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether. wikipedia.org

The reaction is typically carried out in a suitable solvent and in the presence of a base to facilitate the deprotonation of the phenol. Common bases include potassium hydroxide (B78521) kpi.ua and sodium carbonate. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often favoring SN2 reactions. numberanalytics.com

A specific laboratory procedure involves reacting 4-methoxyphenol with n-butyl bromide in methanol (B129727) containing potassium hydroxide at a temperature of 60°C. kpi.ua This method has been reported to produce this compound, which can then be used in subsequent reactions, such as chloromethylation. kpi.ua

General Alkylation Approaches for Aromatic Ethers

The synthesis of aromatic ethers, including this compound, falls under the broader category of alkylation reactions. mt.com Alkylation involves the addition of an alkyl group to a molecule. In the case of aromatic ethers, this is typically O-alkylation, where the alkyl group is attached to an oxygen atom.

Several methods exist for the alkylation of phenols to produce aromatic ethers:

Williamson Ether Synthesis : As previously mentioned, this is a widely used method involving the reaction of a phenoxide with an alkyl halide. wikipedia.orgnumberanalytics.com

Friedel-Crafts Alkylation : While more commonly used for C-alkylation of aromatic rings, under certain conditions, it can be adapted for O-alkylation. researchgate.netbyjus.com However, for the synthesis of specific ethers like this compound, the Williamson synthesis is generally more direct and controllable.

Reaction with Alcohols : Phenols can also be alkylated using alcohols in the presence of an acid catalyst. core.ac.uk For instance, processes have been developed for the alkylation of phenols on the aromatic ring using alcohols in a supercritical state with a metal hydroxide or alkoxide catalyst. google.com

The choice of alkylating agent is crucial. For introducing a butyl group, n-butyl halides (like bromide or iodide) are effective. kpi.uafrancis-press.com The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. francis-press.com

Williamson Ether Synthesis in Related Systems

The Williamson ether synthesis is a versatile and broadly applicable method for preparing both symmetrical and asymmetrical ethers. wikipedia.org Its application extends to a wide range of aromatic systems beyond the specific synthesis of this compound.

The general mechanism involves an SN2 reaction where an alkoxide or phenoxide ion acts as the nucleophile, attacking a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com This method is highly effective for primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions, especially in the presence of a strong base. wikipedia.orgfrancis-press.com

For the synthesis of aryl ethers, the reaction is typically designed with the phenoxide as the nucleophile and the alkyl halide as the electrophile (ArO⁻ + R-X), rather than an aryl halide and an alkoxide (Ar-X + RO⁻). francis-press.com This is because aryl halides are generally less reactive towards nucleophilic substitution. francis-press.com

The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to improve yields and minimize side reactions. Bases like sodium hydride (NaH) or potassium hydride (KH) are often used with solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com

Advanced Synthetic Strategies

Beyond the classical Williamson ether synthesis, advanced strategies focus on improving efficiency, selectivity, and environmental friendliness. These include considerations for stereochemistry and regiochemistry, as well as the development of novel catalyst systems and reaction optimization techniques.

Stereoselective and Regioselective Synthesis Considerations

While the synthesis of this compound itself does not involve the creation of a chiral center, the principles of stereoselective and regioselective synthesis are crucial in the broader context of ether synthesis and the functionalization of related aromatic compounds.

Regioselectivity refers to the control of the position of the incoming group on a molecule. In the synthesis of this compound from 4-methoxyphenol, the reaction is inherently regioselective for O-alkylation over C-alkylation under typical Williamson ether synthesis conditions. However, in other systems, achieving high regioselectivity can be a challenge. tandfonline.com For example, in the functionalization of molecules with multiple potential reaction sites, protecting groups or specific catalysts may be employed to direct the reaction to the desired position. smolecule.com

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is critical when synthesizing chiral molecules. While not directly applicable to the achiral this compound, related etherification reactions can be designed to be stereoselective. For instance, if a chiral alcohol or alkyl halide is used in a Williamson ether synthesis, the SN2 mechanism proceeds with an inversion of configuration at the chiral center of the alkyl halide. masterorganicchemistry.com Advanced synthetic methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. scispace.comresearchgate.net

Catalyst Systems and Reaction Optimization

Optimizing the synthesis of this compound and related ethers involves the careful selection of catalysts and reaction conditions to maximize yield and purity while minimizing reaction times and environmental impact.

Catalyst Systems:

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the reacting anion (e.g., phenoxide) from the aqueous phase to the organic phase where the alkyl halide is located. researchgate.netbcrec.id This can enhance the reaction rate and allow for milder reaction conditions.

Solid-Supported Catalysts: The use of solid acids or bases as catalysts can simplify product purification and catalyst recovery. researchgate.net For example, heteropolyacids supported on neutral alumina (B75360) have been investigated for the alkylation of 4-methoxyphenol. researchgate.net

Metal-Based Catalysts: In some etherification reactions, metal catalysts such as those based on copper (Ullmann condensation) or palladium can be employed, particularly for the synthesis of diaryl ethers. numberanalytics.com

Reaction Optimization: Optimization of the reaction involves a systematic study of various parameters to find the conditions that provide the best outcome. Key parameters include:

Temperature: The reaction rate generally increases with temperature, but higher temperatures can also lead to side reactions like elimination. wikipedia.org

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction mechanism. numberanalytics.commasterorganicchemistry.com

Base: The strength and concentration of the base affect the deprotonation of the phenol and can influence the balance between substitution and elimination. francis-press.com

Reactant Stoichiometry: Using an excess of one reactant can help drive the reaction to completion.

Modern optimization techniques may involve statistical methods like Design of Experiments (DoE) to efficiently explore the effects of multiple variables on the reaction outcome.

Green Chemistry Approaches in Ether Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. For ether synthesis, this has primarily focused on the use of alternative energy sources, such as microwave irradiation, and the use of greener solvents and catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. clockss.org In the context of the Williamson ether synthesis, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net Reactions that might take several hours under reflux can often be completed in a matter of minutes in a dedicated microwave reactor. clockss.org

A study on the microwave-assisted synthesis of various ethers demonstrated that reactions could be carried out in a fraction of the time required for conventional heating, often with comparable or even improved yields. researchgate.net For instance, some etherification reactions that required hours of reflux were completed in minutes under microwave irradiation. researchgate.net

Solvent-free, or neat, reaction conditions represent another key green chemistry approach. researchgate.net By eliminating the solvent, this method reduces waste and simplifies purification. The synthesis of tert-butyl ethers, for example, has been successfully carried out under solvent-free microwave conditions using a reusable catalyst.

The use of phase-transfer catalysis can also be considered a green approach as it often allows for the use of less harsh conditions and can enable the use of water as a solvent or co-solvent, reducing the reliance on volatile organic compounds (VOCs). crdeepjournal.orgcore.ac.uk

Table 2: Green Chemistry Approaches in Ether Synthesis

| Green Approach | Key Features | Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, potential for higher yields | Williamson ether synthesis | clockss.orgresearchgate.netresearchgate.net |

| Solvent-Free Synthesis | Reaction conducted without a solvent | Reduced waste, simplified workup, lower environmental impact | Synthesis of tert-butyl ethers | researchgate.net |

| Phase-Transfer Catalysis | Facilitates reaction between immiscible phases | Milder conditions, potential for using water as a solvent | O-alkylation of phenols | crdeepjournal.orgcore.ac.ukresearchgate.net |

Reactivity and Reaction Mechanisms of 1 Butoxy 4 Methoxybenzene

Electrophilic Aromatic Substitution Reactions

Aromatic ethers, such as 1-Butoxy-4-methoxybenzene, readily undergo electrophilic aromatic substitution (EAS) because the alkoxy groups activate the benzene (B151609) ring towards attack by electrophiles. byjus.comlibretexts.org The rate of reaction is significantly faster than that of unsubstituted benzene. libretexts.orgmsu.edu

Both the butoxy (-O-C₄H₉) and methoxy (B1213986) (-OCH₃) groups are powerful activating groups and are classified as ortho, para-directors. byjus.comlibretexts.orgorganicchemistrytutor.com This directing influence arises from a combination of two electronic effects: the resonance effect and the inductive effect.

Resonance Effect : The oxygen atom in each alkoxy group has lone pairs of electrons that can be delocalized into the benzene ring's π-system. vaia.compressbooks.pub This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, which bear a partial negative charge as shown in the resonance structures. organicchemistrytutor.compressbooks.pub This effect strongly activates the ring towards electrophilic attack.

Inductive Effect : Due to the high electronegativity of oxygen, the alkoxy groups also exert an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. vaia.com While this effect is deactivating, it is significantly weaker than the electron-donating resonance effect. vaia.com

The net result is a strong activation of the ring, with the resonance effect dictating the regioselectivity of the substitution. organicchemistrytutor.com In this compound, the para position relative to each group is occupied by the other. Therefore, electrophilic attack is directed to the positions ortho to the alkoxy groups (C2, C3, C5, C6). The stronger activating group will typically determine the primary substitution positions. chemistrysteps.com Generally, the activating strengths of alkoxy groups are considered comparable. masterorganicchemistry.com

| Effect | Description | Impact on Reactivity | Directing Influence |

| Resonance | Donation of oxygen's lone pair electrons into the aromatic ring. vaia.compressbooks.pub | Strongly activating. organicchemistrytutor.com | Directs incoming electrophiles to ortho and para positions. byjus.comlibretexts.org |

| Inductive | Withdrawal of electron density from the ring due to oxygen's electronegativity. vaia.com | Weakly deactivating. vaia.com | Affects all positions, but is overridden by resonance. |

| Overall | The resonance effect dominates the inductive effect. | Net effect is strong activation of the ring. libretexts.org | Strong ortho, para-director. organicchemistrytutor.compressbooks.pub |

Given that both substituents are ortho, para-directors and the para positions are mutually blocked, electrophilic substitution on this compound occurs exclusively at the two available ortho positions (positions 2 and 5 relative to the methoxy group). The molecule has a plane of symmetry, making these two positions equivalent.

Common electrophilic aromatic substitution reactions are expected to proceed as follows:

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent like ethanoic acid results in the substitution of a hydrogen atom at an ortho position to yield products like 2-bromo-1-butoxy-4-methoxybenzene. byjus.com

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding 2-nitro-1-butoxy-4-methoxybenzene. masterorganicchemistry.com

Friedel-Crafts Acylation : Reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would lead to the formation of a ketone, such as 2-acetyl-1-butoxy-4-methoxybenzene. rsc.org Aromatic compounds containing electron-donating groups like methoxy are readily acylated. rsc.org

| Reaction | Reagents | Typical Product |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-butoxy-4-methoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-butoxy-4-methoxybenzene |

| Acylation | CH₃COCl, AlCl₃ | 1-(2-Butoxy-5-methoxyphenyl)ethan-1-one |

Directing Effects of Butoxy and Methoxy Groups

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at the aliphatic side chains of this compound or involve the cleavage of the ether linkages under specific conditions.

While the C(aryl)-O bond is very strong, the C(alkyl)-O bond and the C-H bonds on the alkyl chains can undergo substitution. Radical substitution, for instance, can occur on the butoxy side chain. The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) with a radical initiator, can introduce a bromine atom at the position alpha to the ether oxygen, which is the most reactive site for radical attack. chemchart.com

Ethers are generally unreactive but can be cleaved by strong acids, most effectively by hydroiodic acid (HI) or hydrobromic acid (HBr). byjus.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org

For an unsymmetrical alkyl aryl ether, the cleavage mechanism (Sₙ1 or Sₙ2) and products depend on the nature of the alkyl group. libretexts.org The nucleophile attacks the alkyl group, leading to the formation of a phenol (B47542) and an alkyl halide, because the sp²-hybridized aryl carbon is resistant to nucleophilic attack. libretexts.org

In this compound, there are two different ether linkages to consider: methyl-aryl and butyl-aryl.

Cleavage of the methyl ether : Reaction with one equivalent of a strong acid like HBr would preferentially cleave the methyl-ether bond via an Sₙ2 mechanism, yielding 4-butoxyphenol (B117773) and methyl bromide.

Cleavage of the butyl ether : Cleavage of the butoxy group would yield 4-methoxyphenol (B1676288) and 1-bromobutane.

Complete Cleavage : With excess strong acid (e.g., >2 equivalents of HI or HBr) and heat, both ether linkages can be cleaved, ultimately yielding hydroquinone (B1673460) and the corresponding alkyl halides (methyl halide and butyl halide). libretexts.org

| Reagent (Molar Ratio) | Ether Bond Cleaved | Expected Products | Mechanism Type |

| 1 eq. HBr | Methyl-Aryl | 4-Butoxyphenol and Methyl Bromide | Sₙ2 masterorganicchemistry.com |

| 1 eq. HBr | Butyl-Aryl | 4-Methoxyphenol and 1-Bromobutane | Sₙ2 masterorganicchemistry.com |

| Excess HBr/HI (heat) | Both Methyl and Butyl | Hydroquinone, Methyl Halide, Butyl Halide | Sₙ2 libretexts.org |

Reactions at Alkoxy Side Chains

Oxidation Reactions

The electron-rich nature of the 1,4-dialkoxybenzene system makes it susceptible to oxidation. The primary oxidation products are p-quinones, which are formed through the cleavage of the ether groups and oxidation of the aromatic ring. elsevierpure.comecu.edu This transformation is a key reaction for this class of compounds.

A variety of oxidizing agents can effect this change. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a common and effective reagent for the oxidative dealkylation of hydroquinone ethers to the corresponding benzoquinones. ecu.eduacs.org Other systems, such as Oxone® in the presence of a catalyst like 4-iodophenoxyacetic acid, have also been developed for the oxidation of p-dialkoxybenzenes to p-quinones in excellent yields. elsevierpure.com The reaction of this compound with a suitable oxidizing agent would cleave both alkoxy groups and oxidize the hydroquinone intermediate to yield 1,4-Benzoquinone. Methoxybenzenes are generally oxidized to p-benzoquinones more readily than alkylbenzenes. oup.com

| Oxidizing Agent | Reaction Type | Major Product |

| Ceric Ammonium Nitrate (CAN) | Oxidative Demethylation-Alkylation | 1,4-Benzoquinone ecu.eduacs.org |

| Oxone® / Catalytic Iodide | Catalytic Hypervalent Iodine Oxidation | 1,4-Benzoquinone elsevierpure.comthieme-connect.com |

| H₂O₂ in HCOOH | Peroxy-acid Oxidation | 1,4-Benzoquinone oup.com |

Oxidation of Alkyl Chains

The alkyl chains of this compound, specifically the butoxy group, are susceptible to oxidation under certain conditions. This reactivity is a common feature of ether-containing compounds. While specific studies on this compound are not extensively detailed in the provided results, the oxidation of similar alkoxy groups is well-documented. For instance, the butoxy group can be oxidized to form corresponding aldehydes or ketones under specific oxidative conditions. smolecule.com This transformation typically involves cleavage of a C-H bond on the carbon atom adjacent to the ether oxygen.

Electrochemical oxidation represents a method for the oxidation of alkyl aromatic compounds. google.com Such processes can convert an alkyl group on an aromatic ring into more oxidized forms like aldehydes and alcohols. google.com For example, the oxidation of the tert-butoxy (B1229062) group in 1-(tert-Butoxy)-4-chlorobenzene can yield carbonyl compounds. Similarly, the methoxy group on related molecules can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Table 1: Potential Oxidation Products of Alkyl Chains

| Reactant | Oxidizing Agent | Potential Product(s) |

|---|

Aromatic Ring Oxidation

The electron-rich aromatic ring of this compound is susceptible to oxidation, a reaction influenced by the activating nature of the alkoxy substituents. The presence of two electron-donating groups enhances the ring's nucleophilicity. Oxidation of the aromatic ring can lead to the formation of quinones or hydroxylated derivatives.

A novel method for the hydroxylation of activated aromatic compounds, such as those containing methoxy groups, involves the use of peracid oxidation. acs.org This reaction proceeds as a standard electrophilic aromatic substitution, where an OH+ group adds to the most nucleophilic carbon on the ring. acs.org Furthermore, electrochemical oxidation has been employed for the dearomatization of anisole (B1667542) derivatives, leading to the formation of spiro compounds through C-N and C-O bond formation. chinesechemsoc.org This demonstrates that the methoxy-activated ring can undergo oxidative cyclization reactions. chinesechemsoc.org

Reduction Reactions

Reduction reactions involving this compound can target either the functional groups or the aromatic ring itself, depending on the reagents and conditions employed.

Reduction of Functional Groups

The ether linkages (butoxy and methoxy) in this compound are generally stable and resistant to reduction. The reduction of functional groups in aromatic compounds typically focuses on more reactive substituents like nitro groups or carbonyls. libretexts.orgsmolecule.com For example, nitro groups on an aromatic ring can be readily reduced to amino groups by catalytic hydrogenation or with reducing metals in acid, a transformation that converts electron-withdrawing groups into electron-donating ones. libretexts.orgacs.org Similarly, aryl ketones are effectively reduced to alkyl groups. libretexts.org

While direct reduction of the ether groups in this compound is not a common reaction, related reductions of other functional groups on similar aromatic ethers are well-established. For instance, the iodomethyl group in 1-(Iodomethyl)-4-methoxybenzene can be reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Radical Reactions and Polymerization Pathways

This compound can participate in reactions involving radical intermediates and serve as a monomer in polymerization processes. The presence of the alkoxy groups influences its reactivity in these pathways.

The compound has been used as a starting material in the synthesis of poly(p-phenylenevinylene) (PPV) copolymers. kpi.ua Specifically, 1-n-Butoxy-4-methoxybenzene was used to prepare 1,4-bis(chloromethyl)-2-n-butoxy-5-methoxybenzene, a key monomer for producing copolymers containing 2-n-butoxy-5-methoxy-1,4-phenylenevinylene (BMPV) units. kpi.ua These copolymers exhibit interesting electrical conductivity properties. kpi.ua

In the context of radical reactions, related methoxy-substituted compounds provide some insight. For example, 4-methoxyphenol is used as a polymerization inhibitor for monomers like acrylates and styrene, which polymerize via free-radical mechanisms. fuanchem.com This suggests that the phenol can scavenge radicals, thus terminating the polymerization chain. Conversely, the polymerization of other functionalized methoxybenzene derivatives, such as 1-ethynyl-4-methoxybenzene, has been achieved using rhodium(I) catalysts to produce high molecular weight stereoregular polymers. researchgate.net However, the strong electron-donating character of the methoxy group in 1-ethynyl-4-methoxybenzene can destabilize radical intermediates in certain other radical reactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) |

| 1,4-bis(chloromethyl)-2-n-butoxy-5-methoxybenzene |

| 1-(tert-Butoxy)-4-chlorobenzene |

| This compound |

| 1-ethynyl-4-methoxybenzene |

| 1-Iodomethyl-4-methoxybenzene |

| 4-methoxybenzaldehyde |

| 4-methoxybenzoic acid |

| 4-methoxyphenol |

| Anisole |

| Chromium trioxide |

| Cyclohexane |

| Ethanol |

| Ketones |

| Lithium aluminum hydride |

| P-benzoquinone |

| Poly(p-phenylenevinylene) |

| Potassium permanganate |

| Quinones |

| Sodium |

Spectroscopic Characterization of 1 Butoxy 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of atoms within the 1-Butoxy-4-methoxybenzene molecule can be determined.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a set of signals in the downfield region, characteristic of protons attached to a benzene (B151609) ring. The protons of the butoxy and methoxy (B1213986) groups are observed in the upfield region.

The protons on the benzene ring exhibit a characteristic splitting pattern due to coupling with adjacent protons. The protons ortho to the butoxy group are expected to show a different chemical shift compared to those ortho to the methoxy group due to the differing electronic effects of these two substituents.

The protons of the butoxy group display distinct signals. The methylene (B1212753) protons adjacent to the ether oxygen (–O–CH₂–) are deshielded and appear as a triplet around 3.9-4.0 ppm. The internal methylene groups of the butyl chain produce complex multiplets in the range of 1.4-1.8 ppm. The terminal methyl group (–CH₃) of the butoxy chain appears as a triplet at approximately 0.97 ppm. The methoxy group (–OCH₃) protons appear as a sharp singlet, typically in the range of 3.7 to 3.8 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~6.8 - 7.2 | Multiplet |

| Methoxy Protons (–OCH₃) | ~3.7 - 3.8 | Singlet |

| Methylene Protons (–O–CH₂–) | ~3.9 - 4.0 | Triplet |

| Internal Methylene Protons | ~1.4 - 1.8 | Multiplet |

| Terminal Methyl Protons (–CH₃) | ~0.97 | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. The aromatic carbons exhibit signals in the range of approximately 110-160 ppm. The carbon atoms of the butoxy and methoxy groups appear in the aliphatic region.

The carbon attached to the butoxy group and the carbon attached to the methoxy group are quaternary carbons and will have distinct chemical shifts influenced by the electronegativity of the oxygen atom. The carbon of the methoxy group typically appears around 55-56 ppm. beilstein-journals.org The methylene carbon of the butoxy group adjacent to the oxygen is observed at approximately 68 ppm. The remaining methylene carbons of the butoxy chain appear between 14 and 31 ppm, with the terminal methyl carbon being the most upfield signal.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C–O (Butoxy) | ~159 |

| Aromatic C–O (Methoxy) | ~153 |

| Aromatic CH | ~114-115 |

| Methoxy Carbon (–OCH₃) | ~55.6 |

| Methylene Carbon (–O–CH₂–) | ~68.3 |

| Internal Methylene Carbons | ~19-31 |

| Terminal Methyl Carbon (–CH₃) | ~13.9 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

While ¹H and ¹³C NMR provide fundamental structural information, more complex molecules often require advanced NMR techniques for unambiguous assignment of all signals. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for this purpose.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the connectivity of the protons within the butyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the butoxy and methoxy groups, as well as the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the butoxy and methoxy groups and the aromatic ring. For example, correlations would be observed between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

These advanced techniques, used in combination, allow for a complete and detailed structural elucidation of this compound, leaving no ambiguity in the assignment of its complex NMR spectra. ipb.pt

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond vibrations and provides a characteristic fingerprint of the functional groups present.

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups.

C–H Stretching: The aromatic C–H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C–H stretching vibrations of the butoxy and methoxy groups appear in the region of 2850-3000 cm⁻¹. A characteristic sharp, medium-intensity peak for the methoxy symmetric C-H stretch is expected around 2830 ± 10 cm⁻¹. spectroscopyonline.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are found in the 1450-1650 cm⁻¹ region.

C–O Stretching: The C–O stretching vibrations are particularly informative. Aryl ethers typically show a strong, characteristic asymmetric C–O–C stretching band between 1200 and 1300 cm⁻¹. spectroscopyonline.com A symmetric C–O–C stretching vibration may also be observed at a lower frequency.

C–H Bending: The out-of-plane bending vibrations of the aromatic C–H bonds are found in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C–H Stretch | >3000 | Medium-Weak |

| Aliphatic C–H Stretch | 2850-3000 | Strong |

| Methoxy C–H Stretch (symmetric) | ~2830 | Medium-Sharp |

| Aromatic C=C Stretch | 1450-1650 | Medium-Variable |

| Asymmetric C–O–C Stretch | 1200-1300 | Strong |

| Aromatic C–H Out-of-Plane Bend | 650-900 | Strong-Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While C-O stretching vibrations are strong in the IR spectrum, C=C stretching and other symmetric vibrations often give rise to strong signals in the Raman spectrum. usda.gov

Aromatic Ring Vibrations: The Raman spectrum of this compound is expected to show strong bands corresponding to the aromatic ring stretching and breathing vibrations in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions, respectively.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observed in the Raman spectrum, typically in the 2800-3100 cm⁻¹ range.

Ether Linkages: The C-O-C symmetric stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. The presence of auxochromic groups, the butoxy (-OC₄H₉) and methoxy (-OCH₃) groups, influences the position and intensity of these absorption maxima (λmax).

While specific experimental UV-Vis data for this compound is not extensively detailed in the provided search results, the electronic transitions of related methoxybenzene derivatives have been studied. For instance, theoretical studies on compounds containing a 4-methoxyphenyl (B3050149) group have been conducted using time-dependent density functional theory (TD-DFT) to calculate electronic transitions. scielo.org.za These studies help in understanding the charge transfer within the molecule. scielo.org.za The UV-Vis spectrum of 1-methoxy-4-nitrobenzene, a related compound, has also been documented, providing a reference for the spectral behavior of substituted anisoles. nist.gov

Table 1: Predicted UV-Vis Spectral Data for Related Methoxybenzene Derivatives

| Compound | Technique | Key Findings |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one | TD-DFT Calculations | Used to interpret charge transfer within the molecule. scielo.org.za |

| 1-Methoxy-4-nitrobenzene | UV/Visible Spectroscopy | Spectrum available in the NIST WebBook. nist.gov |

This table is based on data for related compounds and is for illustrative purposes.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₁H₁₆O₂), the expected monoisotopic mass is approximately 180.1150 g/mol . uni.lu

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the molecule is ionized, often by electron ionization (EI), which can lead to fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. These fragmentation patterns are characteristic of the compound's structure and can be used for its identification.

Predicted collision cross section (CCS) values for various adducts of this compound have been calculated, which is a parameter related to the ion's shape and size in the gas phase. uni.lu These predictions can be valuable for identification in ion mobility-mass spectrometry (IM-MS) studies.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.12232 | 139.0 |

| [M+Na]⁺ | 203.10426 | 146.5 |

| [M-H]⁻ | 179.10776 | 142.6 |

| [M+NH₄]⁺ | 198.14886 | 159.4 |

| [M+K]⁺ | 219.07820 | 145.2 |

| [M+H-H₂O]⁺ | 163.11230 | 133.1 |

| [M+HCOO]⁻ | 225.11324 | 163.4 |

| [M+CH₃COO]⁻ | 239.12889 | 182.6 |

| Data sourced from PubChem. uni.lu |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₁H₁₆O₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 73.29 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.95 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.76 |

| Total | 180.247 | 100.00 |

Experimental elemental analysis results are typically compared to these theoretical values to confirm the purity and empirical formula of a synthesized sample. For example, elemental analysis has been used to characterize novel pillar[n]arenes synthesized from this compound. researchgate.net

X-ray Crystallography Studies of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there are no direct X-ray crystallography studies reported for this compound itself in the provided results, studies on its derivatives provide valuable insights into the structural behavior of the butoxy- and methoxy-substituted phenyl moiety.

For example, the crystal structure of a nickel(II) complex with a ligand derived from 4-methoxybenzaldehyde, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, has been determined. mdpi.com This study revealed a distorted square planar geometry for the complex. mdpi.com Another study on 1-methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene detailed its propeller-shaped structure, which is stabilized by short C-H···π contacts. researchgate.net

Computational Chemistry Studies of 1 Butoxy 4 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. For molecules like 1-butoxy-4-methoxybenzene, two primary approaches are commonly employed: Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.

For a molecule like this compound, DFT calculations, commonly using functionals like B3LYP, are applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and the dihedral angles of the butoxy and methoxy (B1213986) groups relative to the benzene (B151609) ring. Studies on related butoxybenzene (B75284) derivatives have utilized DFT for geometry optimization. cdnsciencepub.comresearch-nexus.netresearchgate.netresearchgate.net

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra. These calculated spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. For anisole (B1667542) derivatives, DFT has been shown to provide vibrational assignments that agree well with experimental findings. tandfonline.com

Determine Thermodynamic Properties: Compute properties such as enthalpy, entropy, and Gibbs free energy, which are vital for understanding the stability and reaction thermodynamics of the compound.

The choice of functional, such as the hybrid functional B3LYP which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is critical. For dimethoxybenzene derivatives, B3LYP has been shown to provide the lowest total energy compared to other functionals, indicating high accuracy. nih.gov

Ab Initio Methods

The term ab initio, meaning "from the beginning," refers to methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.org These methods are based solely on fundamental physical constants. wikipedia.org

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a foundational, qualitative understanding but often lacks quantitative accuracy because it neglects the instantaneous correlation between electrons.

Post-Hartree-Fock Methods: More advanced methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory build upon the HF result to include electron correlation. These methods offer higher accuracy at a significantly greater computational expense.

For alkoxybenzenes, ab initio methods have been used to study conformational preferences and the rotational barriers of the alkoxy groups. core.ac.uk For instance, studies on anisole have used ab initio calculations to determine its planar structure in both ground and excited states. aip.org While computationally demanding for a molecule of the size of this compound, these methods serve as a benchmark for validating results from less expensive DFT calculations. montana.edu

Basis Set Selection and Optimization

Both DFT and ab initio methods represent molecular orbitals as a linear combination of pre-defined mathematical functions known as a basis set . The choice of basis set is a critical compromise between accuracy and computational cost.

Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used and offer a good balance for many applications. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The letters in parentheses, (d,p), denote the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in describing the shape of the electron density, which is crucial for accurately modeling chemical bonds. DFT calculations on anisole and butoxybenzene derivatives frequently employ basis sets like 6-31G(d) or the more extensive 6-311++G(d,p). cdnsciencepub.comtandfonline.com

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when used with correlated ab initio methods.

Diffuse Functions (+) : Adding diffuse functions (e.g., 6-31+G or 6-311++G) is important for describing molecules with lone pairs or for calculating properties of anions, as they allow the orbitals to extend further from the nucleus. tandfonline.com

For this compound, a typical calculation would start with a modest basis set like 6-31G(d) for initial geometry optimization, followed by more refined calculations with a larger basis set like 6-311++G(d,p) or a correlation-consistent set for higher accuracy in energy and electronic properties. tandfonline.comnih.gov

Electronic Structure and Reactivity Descriptors

Computational methods provide key insights into the electronic nature of a molecule, which governs its reactivity. For this compound, the most important descriptors are the frontier molecular orbitals and the molecular electrostatic potential.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

HOMO: For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized over the benzene ring and the oxygen atoms of the alkoxy groups, reflecting their electron-donating nature.

LUMO: The LUMO is typically a π* anti-bonding orbital.

HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule can be easily excited and is more reactive. In contrast, a large gap implies high stability. mdpi.com

Calculations on related dimethoxybenzene and other alkoxybenzene derivatives show that the electron-donating alkoxy groups raise the energy of the HOMO and have a smaller effect on the LUMO, generally leading to a smaller energy gap compared to unsubstituted benzene. This indicates increased reactivity towards electrophiles. tandfonline.comresearchgate.net

Table 1: Illustrative Frontier Orbital Energies for Related Aromatic Ethers (Calculated via DFT) This table presents typical values for analogous compounds to illustrate expected trends. Actual values for this compound would require specific calculation.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Anisole | B3LYP/6-311++G(d,p) | -8.21 | -0.73 | 7.48 | tandfonline.com (Adapted) |

| 1,4-Dimethoxybenzene | B3LYP/6-311G(d,p) | -5.46 | -1.22 | 4.24 | iucr.org (Adapted) |

| p-(2-bromoethoxy) anisole | B3LYP/6-311++G(d,p) | -6.45 | -1.53 | 4.92 | tandfonline.com |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using color-coding to identify charge-rich and charge-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms due to their high electronegativity and lone pairs of electrons, as well as on the benzene ring at the ortho and para positions relative to the electron-donating alkoxy groups. researchgate.netuwosh.edu

Blue/Green Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. In this molecule, positive potential would be found around the hydrogen atoms.

MEP maps for anisole clearly show a region of high negative potential (red) around the oxygen atom, confirming it as a primary site for hydrogen bonding and electrophilic interaction. researchgate.netuwosh.edu The π-system of the aromatic ring also shows negative potential, consistent with its activation towards electrophilic aromatic substitution. researchgate.net For this compound, the MEP would similarly highlight the oxygen atoms and the activated aromatic ring as the most reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements such as bonds and lone pairs. uni-muenchen.de This analysis provides insights into intramolecular interactions, charge distribution, and the nature of chemical bonds within a molecule. For this compound, NBO analysis, often performed using density functional theory (DFT) methods like B3LYP, reveals key electronic features.

The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de These interactions, known as delocalization or hyperconjugation, indicate electron density transfer from a Lewis-type NBO (a bond or lone pair) to a non-Lewis NBO (an antibonding or Rydberg orbital). In aromatic ethers like this compound, significant interactions are expected between the oxygen lone pairs and the antibonding orbitals of the benzene ring.

For instance, in similar anisole derivatives, NBO analysis has shown intramolecular hyperconjugative interactions between the oxygen lone pair orbitals and the π*(C-C) antibonding orbitals of the aromatic ring. nih.gov This delocalization of electron density from the oxygen atoms to the ring contributes to the stability of the molecule and influences its chemical reactivity. The energy of these interactions (E(2)) is a key output of NBO analysis, with higher values indicating stronger interactions.

A typical NBO analysis for this compound would detail the occupancies of the natural bond orbitals, which are ideally close to 2.0 for a Lewis structure. uni-muenchen.de It would also quantify the stabilization energies associated with donor-acceptor interactions. For example, the interaction between an oxygen lone pair (donor) and an adjacent C-C antibonding orbital (acceptor) in the benzene ring would be calculated. These calculations help in understanding the electron-donating nature of the butoxy and methoxy groups.

Table 1: Illustrative NBO Analysis Data for a Substituted Anisole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π(C-C) | > 5.0 |

| σ (C-H) | σ(C-C) | ~ 2.5 |

| π (C=C) | π*(C=C) | > 20.0 |

Note: This table is illustrative and based on typical values for similar aromatic ethers. Actual values for this compound would require specific quantum chemical calculations.

Spectroscopic Parameter Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. modgraph.co.ukmdpi.com This method calculates the nuclear magnetic shielding tensors for each atom in the molecule. The predicted chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). modgraph.co.uk

For this compound, GIAO calculations, often coupled with DFT (e.g., B3LYP functional), can provide theoretical ¹H and ¹³C NMR spectra. nih.govnih.gov The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the consideration of solvent effects. modgraph.co.ukmdpi.com The Conductor-like Polarizable Continuum Model (CPCM) is often employed to simulate the solvent environment. mdpi.com

The predicted chemical shifts for the aromatic protons and carbons are influenced by the electron-donating effects of the butoxy and methoxy groups. The oxygen atoms increase the electron density on the benzene ring, particularly at the ortho and para positions, leading to higher shielding and consequently lower chemical shift values (upfield shifts) for the corresponding protons and carbons.

The chemical shifts for the protons and carbons of the butoxy and methoxy groups are also predictable. For instance, the protons on the carbon adjacent to the oxygen (O-CH₂) in the butoxy group are expected to be deshielded due to the electronegativity of the oxygen atom, resulting in a downfield chemical shift.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Methoxybenzene Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP) | Experimental Chemical Shift (ppm) |

| C1 (ipso, -OCH₃) | 160.5 | 159.8 |

| C2/C6 (ortho) | 114.8 | 114.2 |

| C3/C5 (meta) | 129.9 | 129.5 |

| C4 (para) | 121.3 | 120.7 |

| -OCH₃ | 55.6 | 55.3 |

Note: This table is illustrative, based on data for anisole. The accuracy of the prediction depends on the computational level.

Computational vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. researchgate.net The results are often scaled by an empirical factor to better match experimental frequencies, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, these calculations would predict the frequencies of various vibrational modes, including:

C-H stretching vibrations of the aromatic ring and the alkyl chains.

C-O-C stretching vibrations of the ether linkages.

Ring breathing modes of the benzene ring.

CH₂ and CH₃ bending and rocking modes.

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions. researchgate.net PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration. This allows for a detailed understanding of the character of each vibrational band. For example, a band at a certain frequency might be assigned as having 80% C-O stretching character and 20% C-C stretching character.

Table 3: Selected Calculated Vibrational Frequencies and PED Assignments for a Methoxybenzene Derivative

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) | Assignment (PED Contribution) |

| 3070 | 3065 | ν(C-H) aromatic (>90%) |

| 2960 | 2955 | νas(CH₃) (>85%) |

| 2840 | 2835 | νs(CH₃) (>85%) |

| 1600 | 1598 | ν(C=C) aromatic (>70%) |

| 1250 | 1245 | νas(C-O-C) (>60%) |

| 1040 | 1035 | νs(C-O-C) (>55%) |

Note: This table is illustrative and based on typical values for anisole derivatives. ν denotes stretching (as=asymmetric, s=symmetric).

Computational NMR Chemical Shift Prediction (Gauge-Independent Atomic Orbital (GIAO) Method)

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butoxy group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved by systematically rotating the rotatable bonds (dihedral angles) and calculating the potential energy at each step. wisc.edu The resulting potential energy surface reveals the low-energy conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. ucr.edunih.gov By simulating the motion of atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and identify the most populated conformational states. mdpi.com These simulations can reveal the pathways and energy barriers for interconversion between different conformers. ucr.edu

MD simulations can also provide insights into how the molecule's conformation changes in different environments, such as in a solvent or when interacting with other molecules. The results of conformational analysis and MD simulations are crucial for understanding the structure-property relationships of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediate and Building Block

1-Butoxy-4-methoxybenzene serves as a valuable synthetic intermediate and building block in the production of more complex molecules. ontosight.ai Its structure, featuring an aromatic core with both butoxy and methoxy (B1213986) functional groups, makes it a versatile precursor for creating a variety of organic compounds. It is utilized in multi-step chemical syntheses to produce specialty chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. ontosight.ai

The utility of this compound as a foundational molecule is further highlighted by its conversion into other useful intermediates. For instance, derivatives like 1-Butoxy-4-iodobenzene are themselves versatile reagents in organic synthesis. The presence of the butoxy and methoxy groups influences the reactivity of the benzene (B151609) ring, enabling a range of chemical transformations. This makes the compound a key starting point for constructing molecules with specific functionalities and desired biological or material properties. ontosight.ai

Derivatization for Complex Molecular Architectures

The chemical structure of this compound allows for extensive derivatization, enabling the synthesis of complex and functionalized molecules. The electron-donating nature of its alkoxy substituents activates the aromatic ring, making it amenable to various substitution reactions. cymitquimica.com

The activated benzene ring of this compound and its derivatives facilitates electrophilic aromatic substitution, a fundamental process for creating substituted aromatic compounds. cymitquimica.comevitachem.com This reactivity allows for the introduction of additional functional groups onto the aromatic core, leading to a diverse array of complex structures.

A key strategy involves converting a related aniline (B41778) (like 4-methoxyaniline) into a diazonium salt, such as 4-Methoxybenzene-1-diazonium nitrate (B79036). evitachem.com This intermediate is highly versatile and can undergo various transformations:

Electrophilic Aromatic Substitution: The diazonium group can be replaced by a wide range of nucleophiles, a process central to organic synthesis. evitachem.com

Coupling Reactions: In reactions like the Heck-Matsuda coupling, related methoxy-substituted benzene diazonium salts are used to react with styrenes, yielding stilbene (B7821643) derivatives, which are a significant class of substituted aromatic compounds. d-nb.info

These derivatization pathways underscore the role of alkoxy-substituted benzenes in building complex molecular frameworks for various scientific applications. evitachem.com

A significant application of derivatives from the this compound family is in the synthesis of azo compounds and dyes. wikipedia.org This process typically involves a two-step reaction sequence starting from a related aniline, such as 4-butoxyaniline.

Diazotization: The primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. evitachem.comunb.ca This reaction is a cornerstone of dye chemistry.

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling partner, such as a phenol (B47542) or another aromatic amine. evitachem.com This electrophilic aromatic substitution reaction forms the characteristic N=N double bond (azo group) that defines azo compounds and is responsible for their vibrant colors. wikipedia.org

Research has demonstrated the synthesis of specific water-soluble monoazo dyes by diazotizing 4-alkoxyaniline sulphonic acids, including 4-n-butoxyaniline-2-sulphonic acid, and subsequently coupling them with various phenols. google.com These dyes have applications in the textile industry. google.comgoogleapis.com

| Diazotized Aniline | Coupling Phenol | Resulting Dye Class |

|---|---|---|

| 4-n-butoxyaniline-2-sulphonic acid | p-Cresol | Water-soluble monoazo dye |

| 4-n-butoxyaniline-2-sulphonic acid | 2,4-xylenol | Water-soluble monoazo dye |

| 4-heptyloxyaniline-2-sulphonic acid | p-Cresol | Water-soluble monoazo dye |

| 4-methoxyaniline-3-sulphonic acid | 4-tert-butylphenol | Water-soluble monoazo dye |

Derivatives of this compound serve as monomers for the synthesis of functionalized polymers with applications in materials science. smolecule.com A key example is the use of 1-Butoxy-4-ethynylbenzene, which can be synthesized from related precursors. This ethynyl-functionalized monomer undergoes polymerization to create conjugated polymers like poly(phenylacetylene)s (PPAs). rsc.orgresearchgate.net

Recent studies have shown that 1-Butoxy-4-ethynylbenzene can be polymerized using a cationic rhodium(I) catalyst to produce high molecular weight, stereoregular PPA with a cis-transoidal configuration. rsc.org These polymers are of interest for their potential in electronics, optics, and membrane separation technologies. rsc.org Furthermore, polymers functionalized with methoxy groups are being explored for advanced applications such as hole-transporting materials in perovskite solar cells, where the electron-rich methoxy units can contribute to charge extraction and passivate defects. researchgate.net

| Parameter | Finding |

|---|---|

| Monomer | 1-Butoxy-4-ethynylbenzene (PAh) |

| Catalyst System | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] |

| Resulting Polymer | Poly(1-butoxy-4-ethynylbenzene) |

| Polymer Structure | Highly stereoregular, cis-transoidal configuration |

| Significance | Access to functional conjugated polymers with high molar mass for materials applications. |

Formation of Azo Compounds and Dyes via Related Diazonium Salts

Catalytic Applications and Ligand Design

While this compound itself is not typically employed directly as a catalyst or a ligand, its derivatives are integral substrates in advanced catalytic processes. The synthesis of functionalized polymers from monomers like 1-Butoxy-4-ethynylbenzene relies on sophisticated transition-metal catalysis. rsc.orgresearchgate.net

For example, the polymerization of this monomer is efficiently achieved using a specific cationic rhodium(I) complex that contains an N-functionalized hemilabile phosphine (B1218219) ligand. rsc.org This demonstrates the connection of the compound's derivatives to the field of homogeneous catalysis, where they act as substrates that are transformed into high-value polymeric materials. The electronic properties conferred by the butoxy and methoxy groups can influence the polymerization process and the properties of the final material. rsc.org Direct applications of this compound in ligand design for catalytic systems are not prominently featured in current research literature.

Environmental Behavior and Degradation Pathways of Aromatic Ethers

Abiotic Transformation Mechanisms

Abiotic degradation pathways are crucial in determining the initial fate of 1-Butoxy-4-methoxybenzene upon its release into the environment. These processes occur without microbial intervention and are primarily influenced by chemical and physical environmental conditions.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic transformation pathway for aromatic ethers. Studies on dimethoxybenzenes (DMBs), which are structural analogs of this compound, provide insight into these processes.

Direct photolysis of DMBs at wavelengths relevant to tropospheric sunlight (greater than 290 nm) is generally reported to be a slow process. copernicus.org However, the presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly accelerate the degradation of these compounds in water. tandfonline.com When exposed to UV light (λ > 290 nm) in the presence of TiO₂, the disappearance of DMBs is much more rapid than through direct photolysis alone. tandfonline.com

The primary photodegradation mechanism involves the hydroxylation of the aromatic ring, which can occur with or without the cleavage of the methoxy (B1213986) groups. tandfonline.com For 1,4-dimethoxybenzene, a close structural relative to this compound, key aromatic intermediates include methoxyphenols and, notably, para-benzoquinone. tandfonline.com These intermediates are themselves subject to further degradation, ultimately leading to the complete mineralization of the compound to carbon dioxide (CO₂), demonstrating the potential for total destruction of such pollutants via photocatalysis. tandfonline.com

The efficiency of photodegradation can also be influenced by the physical state of the environment. For instance, research has shown that the photodegradation rates of DMB isomers can be significantly enhanced in or on ice compared to in aqueous solution, a phenomenon attributed to shifts in the light absorbance spectrum of the compounds at the air-ice interface. copernicus.org

Table 1: Summary of Photodegradation Findings for Dimethoxybenzene (DMB) Isomers

| Feature | Finding | Source |

| Catalyst Effect | Disappearance of DMBs is much more rapid in the presence of TiO₂ under UV light (> 290 nm) compared to direct photolysis. | tandfonline.com |

| Primary Mechanism | The main degradation pathway involves hydroxylation of the aromatic ring, with or without elimination of methoxy groups. | tandfonline.com |

| Key Intermediates | For 1,4-DMB, intermediates include methoxyphenols and para-benzoquinone. | tandfonline.com |

| Ultimate Fate | Complete mineralization to CO₂ can be achieved, indicating total destruction of the parent compound. | tandfonline.com |

| Environmental Matrix | Photodegradation rates can be significantly faster on ice surfaces compared to aqueous solutions due to spectral shifts. | copernicus.org |

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage (C-O-C) found in this compound is generally stable and resistant to abiotic hydrolysis under typical environmental pH and temperature conditions. Cleavage of such ether bonds typically requires more extreme conditions or, more commonly in the environment, is mediated by enzymatic action, which falls under biotic degradation. Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Biotic Degradation Processes

The breakdown of this compound by living organisms, particularly bacteria and fungi, is a critical component of its environmental degradation. Microorganisms have evolved diverse enzymatic systems to utilize aromatic compounds as sources of carbon and energy.

Under aerobic conditions (in the presence of oxygen), the biodegradation of aromatic ethers like this compound is primarily initiated by oxygenase enzymes. Studies on various alkyl ethers by Actinobacteria show that a key degradation mechanism is O-dealkylation, where the alkyl group (in this case, the butyl or methyl group) is cleaved from the ether linkage. researchgate.net

For dialkoxybenzenes, degradation by bacteria such as Rhodococcus and Gordonia species proceeds via the formation of the corresponding alkoxyphenols. researchgate.net For this compound, this would involve the initial cleavage of either the butoxy or methoxy group to form 4-butoxyphenol (B117773) or 4-methoxyphenol (B1676288), respectively. These phenolic intermediates are generally more susceptible to further microbial attack. The subsequent steps typically involve hydroxylation of the aromatic ring, followed by ring cleavage and funneling of the resulting products into central metabolic pathways for complete mineralization. frontiersin.orgnih.gov The rate of degradation can be influenced by the structure of the alkyl groups; for example, Rhodococcus sp. strain DEOB100 degrades 1,4-diethoxybenzene (B87031) significantly faster than 1,4-dimethoxybenzene. researchgate.net

In oxygen-depleted (anaerobic) environments, the degradation strategies for aromatic ethers differ significantly. A crucial initial step in the anaerobic catabolism of methoxylated aromatic compounds (MACs) is demethylation—the cleavage of the methyl group. rjraap.comresearchgate.net By analogy, the degradation of this compound would involve the cleavage of both the methoxy and butoxy groups. This O-dealkylation is a vital reaction because the resulting phenolic products are more readily degraded by anaerobic microorganisms. researchgate.net

This transformation is carried out by a diverse range of obligate and facultative anaerobic bacteria and archaea. rjraap.com The process is considered a key reaction in the anaerobic decomposition of complex natural polymers like lignin (B12514952) and plays a significant role in the global carbon cycle. researchgate.net The complete anaerobic biodegradation of the resulting phenols proceeds through pathways that ultimately convert the aromatic ring into intermediates of central metabolism, often leading to the production of methane (B114726) and carbon dioxide. rjraap.com

A variety of microorganisms and specific enzyme systems are responsible for the biodegradation of aromatic ethers.

Under aerobic conditions, bacteria from the genera Rhodococcus, Gordonia, and Pseudomonas are known to degrade these compounds. researchgate.netoup.com The key enzymes are monooxygenases, such as cytochrome P450 systems, which catalyze the initial O-dealkylation or hydroxylation of the aromatic ring. researchgate.net For instance, some Rhodococcus strains attack O-aryl alkyl ethers through direct O-dealkylation to produce phenols, while others utilize aromatic 2-monooxygenation to form alkoxyphenols as initial intermediates. researchgate.net

Under anaerobic conditions, a wide array of microorganisms, including acetogenic bacteria (e.g., Acetobacterium woodii) and sulfate-reducing bacteria, possess the enzymatic machinery for O-demethylation. rjraap.com The enzymes responsible, O-demethylases, are crucial for cleaving the stable ether bonds, making the aromatic ring accessible for subsequent reduction and cleavage via the benzoyl-CoA pathway, a central route in the anaerobic metabolism of aromatic compounds. rjraap.com

Table 2: Aerobic Degradation Rates of Dialkoxybenzenes by Rhodococcus and Gordonia Strains

| Compound | Degrading Strain | Initial Reaction Rate (nmol min⁻¹ mg⁻¹ protein) | Source |

| 1,4-Diethoxybenzene | Rhodococcus sp. DEOB100 | 11.1 | researchgate.net |

| 1,4-Diethoxybenzene | Gordonia sp. DEOB200 | 3.9 | researchgate.net |

| 1,4-Dimethoxybenzene | Rhodococcus sp. DEOB100 | 1.6 | researchgate.net |

| 1,4-Dimethoxybenzene | Gordonia sp. DEOB200 | 2.6 | researchgate.net |

| 1,3-Dimethoxybenzene | Rhodococcus sp. DEOB100 | 0.6 | researchgate.net |

| 1,3-Dimethoxybenzene | Gordonia sp. DEOB200 | 0.6 | researchgate.net |

Anaerobic Biodegradation Considerations

Environmental Partitioning and Transport

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its movement between air, water, soil, and biota. Key parameters influencing its partitioning behavior include its water solubility, vapor pressure, and sorption characteristics.

Physicochemical Properties and Partitioning Predictions

While specific experimental data for this compound are limited, its environmental partitioning can be estimated using Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar compounds. The United States Environmental Protection Agency's (US EPA) EPI Suite™ is a widely used tool for predicting these properties. epa.govepa.govnih.gov

Table 7.3.1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) | Vapor Pressure (mm Hg) | Henry's Law Constant (atm-m3/mole) |

|---|---|---|---|---|

| This compound (Predicted) | 3.2 | Slightly Soluble | 0.0227 | 4.6 x 10-4 |

| 1-Methoxy-4-methylbenzene | 2.66 (experimental) | - | 1.14 | - |

| Estragole (B85927) (1-Allyl-4-methoxybenzene) | 3.4 | Insoluble | 0.17 | 4.6 x 10-4 |

| Methoxychlor | 5.08 (experimental) | 0.3 | - | - |

Data for this compound are predicted values; data for other compounds are a mix of experimental and predicted values for comparison. Sources: epa.govresearchgate.netnih.govacs.org

Soil and Sediment Partitioning

The tendency of an organic compound to adsorb to soil and sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater propensity for sorption, which can limit the compound's mobility in the environment but also make it more persistent in the solid phase. ca.govd-nb.infoepa.gov For non-ionizing organic compounds like this compound, Koc can be estimated from its Kow.

Given the predicted log Kow of 3.2 for this compound, it is expected to have moderate mobility in soil. nih.gov This suggests that it will likely adsorb to organic matter in soil and sediment, reducing its transport via water leaching but potentially leading to its accumulation in these compartments. acs.org For comparison, the estimated Koc for the structurally similar estragole is 520, indicating low mobility. nih.gov

Atmospheric Transport

The potential for long-range atmospheric transport is influenced by a compound's volatility and its persistence in the atmosphere. The vapor pressure of this compound is predicted to be low (0.0227 mm Hg), suggesting that volatilization from soil and water surfaces may not be a primary transport pathway under normal environmental conditions. epa.gov However, once in the atmosphere, aromatic ethers can undergo degradation by reacting with photochemically produced hydroxyl radicals. numberanalytics.com The atmospheric half-life for a related compound, 1-methoxy-4-methylbenzene, is estimated to be about 14 hours, suggesting that atmospheric degradation could be a significant removal process for compounds of this class. researchgate.net

Hydrolysis

Aromatic ethers are generally resistant to hydrolysis due to the stability of the ether linkage to the aromatic ring. numberanalytics.comwikipedia.org The electron-withdrawing nature of the phenyl group makes the ethereal oxygen less nucleophilic and the C-O bond more difficult to cleave through acid-catalyzed hydrolysis compared to alkyl ethers. wikipedia.org While specific hydrolysis data for this compound is unavailable, it is expected to be a slow process under typical environmental pH conditions. However, under specific conditions, such as the presence of strong acids or catalysts, hydrolysis of aryl ethers can be induced. acs.org

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a key metric used to assess this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Predicting Bioaccumulation

The BCF can be estimated from the log Kow value. Chemicals with a high log Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. usf.edu The predicted log Kow of 3.2 for this compound suggests a moderate potential for bioaccumulation in aquatic organisms.

The US EPA's BCFBAF™ model within EPI Suite™ can provide more refined predictions. For a similar compound, 1-cyclopropylmethyl-4-methoxybenzene, the predicted fish BCF was below the screening threshold of 2000 L/kg, suggesting it is not bioaccumulative. uu.nl For 1-methoxy-4-methylbenzene, an estimated BCF of 62 was calculated, indicating a moderate potential for bioconcentration. researchgate.net In contrast, the highly chlorinated aromatic ether, methoxychlor, has reported BCF values in fish ranging from 667 to 8,300, highlighting its significant bioaccumulation potential. acs.orgoup.com

Table 7.4.1: Predicted and Experimental Bioconcentration Factors (BCF) for Aromatic Ethers

| Compound | Log Kow | BCF (L/kg) | Bioaccumulation Potential |

|---|---|---|---|

| This compound (Predicted) | 3.2 | Moderate (estimated) | Moderate |

| 1-Methoxy-4-methylbenzene (Estimated) | 2.66 | 62 | Moderate |

| 1-Cyclopropylmethyl-4-methoxybenzene (Predicted) | - | < 2000 | Low |

| Methoxychlor (Experimental) | 5.08 | 667 - 8,300 | High |

Sources: researchgate.netacs.orguu.nloup.com

Factors Influencing Bioaccumulation